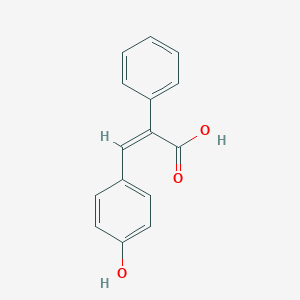
(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Renewable Building Block for Material Science : (3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This compound, termed phloretic acid (PA), shows promise in providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, paving the way for multiple applications in materials science (Trejo-Machin et al., 2017).
Corrosion Inhibition : Synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, have demonstrated effective corrosion inhibition for copper in nitric acid solutions. This research suggests potential applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Bionanocomposite Development : The biobased hydroxy acid, 3-(4-Hydroxyphenyl)propionic acid (HPPA), has been used in developing PBS bionanocomposites with promising thermal stability and mechanical reinforcement. This suggests its potential use in creating fully biodegradable materials for various applications (Totaro et al., 2017).
Luminescence and Coordination Polymers : The compound 1-(4-Hydroxyphenyl)-1H-1,2,4-triazole, similar in structure, has been used in the creation of coordination polymers with significant thermal stability and strong luminescence emissions. This could be applicable in developing materials with specific optical properties (Yang et al., 2008).
Liquid Crystalline Properties : Derivatives of 3-(4-nitrophenyl)-2-phenylacrylic acid have been synthesized and studied for their potential in forming noncentrosymmetric crystal structures, which is crucial in the field of liquid crystal research (Kuleshova et al., 2003).
Antioxidant and Corrosion Inhibition Potential : Derivatives of (2Z,4E)-3-hydroxy-1-(2-hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one, closely related to the compound , have shown promising antioxidant properties and corrosion inhibition potential. This opens avenues in the fields of material preservation and pharmaceuticals (Momin et al., 2016).
Metabolic Engineering Applications : Expanding the shikimate pathway in Escherichia coli has led to the production of aromatic compounds including 4-hydroxyphenylacetic acid, demonstrating potential applications in pharmaceutical and flavor industries (Koma et al., 2012).
作用機序
将来の方向性
The future directions for research on “(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid” could include further studies on its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .
特性
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18)/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXUWNPJYOWVDR-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)O)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid | |
CAS RN |
6962-09-0 |
Source


|
| Record name | 4-Hydroxy-alpha-phenylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

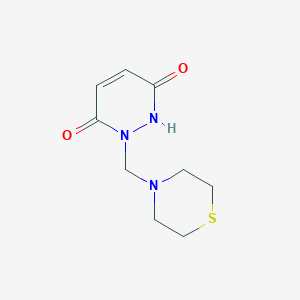
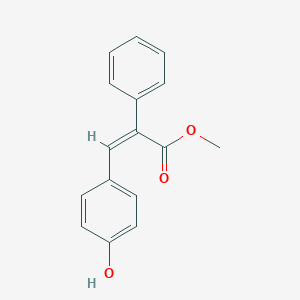
![1-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-methyl-1-butanone](/img/structure/B371005.png)
![4-[5-(3-Butenyl)-1,3-dioxan-2-yl]benzonitrile](/img/structure/B371008.png)
![2-Fluoro-4'-[2-(4-propylcyclohexyl)ethyl][1,1'-biphenyl]-4-carbonitrile](/img/structure/B371009.png)
![4-[(4-Butylphenoxy)carbonyl]-3-chlorophenyl 6-heptyl-2-naphthoate](/img/structure/B371010.png)
![4'-Cyano[1,1'-biphenyl]-4-yl 4-heptylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B371011.png)
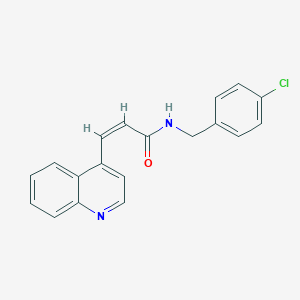
![N-{[(4-methylphenyl)sulfanyl]methyl}-4-nitroaniline](/img/structure/B371013.png)

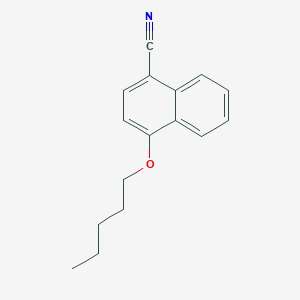
![3-[(4-bromobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B371019.png)

![1-(4'-Bromo[1,1'-biphenyl]-4-yl)-4-ethylbicyclo[2.2.2]octane](/img/structure/B371021.png)